molecular formula C21H46ClNO2 B14595470 Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride CAS No. 60687-82-3

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride

Cat. No.: B14595470
CAS No.: 60687-82-3
M. Wt: 380.0 g/mol
InChI Key: MCJBUDMVNPXBPR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl-bis(2-hydroxyethyl)-methylazanium chloride is a quaternary ammonium compound (QAC) characterized by a 16-carbon alkyl chain (hexadecyl), two 2-hydroxyethyl groups, a methyl group, and a chloride counterion. QACs of this class are widely used as surfactants, phase-transfer catalysts, and antimicrobial agents due to their amphiphilic nature and cationic charge.

Properties

CAS No.

60687-82-3

Molecular Formula

C21H46ClNO2

Molecular Weight

380.0 g/mol

IUPAC Name

hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride

InChI

InChI=1S/C21H46NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2,18-20-23)19-21-24;/h23-24H,3-21H2,1-2H3;1H/q+1;/p-1

InChI Key

MCJBUDMVNPXBPR-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(CCO)CCO.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride can be synthesized through a quaternization reaction. This involves the reaction of hexadecylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and nucleophiles. The reactions typically occur in polar solvents such as water or alcohols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various alkylated derivatives, while oxidation reactions can lead to the formation of hydroxylated or carboxylated products.

Scientific Research Applications

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride has a wide range of applications in scientific research:

Mechanism of Action

Hexadecyl-bis(2-hydroxyethyl)-methylazanium;chloride exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Data Table: Key Properties of Selected QACs

Compound Name CAS Number Alkyl Chain Length Molecular Weight (g/mol) Physical State (25°C) Primary Applications
Dodecyl-bis(2-hydroxyethyl)-methylazanium chloride 22340-01-8 C12 323.94 Liquid/Powder Surfactant, Phase-transfer catalyst
Hexadecyl-bis(2-hydroxyethyl)-methylazanium chloride* N/A C16 ~380.06 Solid (estimated) Hypothetical: Fabric softeners, hair conditioners
Bis(2-hexadecanoyloxyethyl)-dimethylazanium chloride 97158-31-1 C16 (ester) 634.43 Liquid Industrial emulsifiers
Benzyl-dodecyl-bis(2-hydroxyethyl)azanium chloride 19379-90-9 C12 (benzyl) 394.02 Liquid Antimicrobial agents

*Hypothetical compound; properties extrapolated from C12 analog.

Research Findings and Industrial Relevance

  • Phase-Transfer Catalysis : The C12 analog (CAS 22340-01-8) demonstrates high efficacy in facilitating reactions between hydrophilic and hydrophobic phases, attributed to its balanced HLB (Hydrophilic-Lipophilic Balance) .
  • Antimicrobial Activity : QACs with longer alkyl chains (e.g., C16) generally exhibit stronger bactericidal effects but may face regulatory restrictions due to environmental persistence .
  • Discrepancies in Physical State : The C12 compound is reported as both a yellow liquid (50% solution) and white powder, likely due to differences in purity or formulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.